molecular formula C13H15N B1279137 3-(Naphthalen-1-yl)propan-1-amine CAS No. 24781-50-8

3-(Naphthalen-1-yl)propan-1-amine

Cat. No. B1279137
CAS RN: 24781-50-8
M. Wt: 185.26 g/mol
InChI Key: XSNSJJCXHBHYNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(Naphthalen-1-yl)propan-1-amine involves several steps, including condensation and catalytic hydrogenation. For instance, the synthesis of 1,5-bis(4-aminobenzoyloxy)naphthalene and 1,5-bis(3-aminobenzoyloxy)naphthalene was achieved through the condensation of 1,5-dihydroxynaphthalene with nitrobenzoyl chloride, followed by catalytic hydrogenation . Additionally, N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine was synthesized from a related compound by N-chloroacetylation and N-alkylation . These methods demonstrate the versatility in synthesizing naphthalene-based amine derivatives.

Molecular Structure Analysis

The molecular structure of naphthalene-based amine derivatives has been elucidated using various techniques. For example, the novel compound N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine was characterized by FT-IR, 1H-NMR, LC-Mass, UV-Visible spectra, TGA/DTA, and elemental analysis, with its structure solved by single-crystal X-ray diffraction . The molecular structure of cis-tetracarbonyl[N-(diphenylphosphino-κP)-N-naphthalen-1-yl-P,P-diphenylphosphinous amide] was determined through crystal-structure determination . These studies provide detailed insights into the molecular configurations of naphthalene-based amine compounds.

Chemical Reactions Analysis

The chemical reactivity of naphthalene-based amine derivatives is highlighted in their ability to form various compounds. For instance, the reaction of N,N-bis(diphenylphosphino)naphthalen-1-amine with metal carbonyls resulted in the formation of cis-[M(CO)4(1)] complexes . The study of substituent effects on the redox properties of 2-[(R-phenyl)amine]-1,4-naphthalenediones revealed intramolecular electronic transfer and reduction pathways . These findings demonstrate the complex chemical behavior of naphthalene-based amines.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene-based amine derivatives vary depending on their structure. Poly(ester amide)s derived from naphthalene-containing bis(ester amine) and aromatic dicarboxylic acids displayed a range of solubility, glass transition temperatures, and thermal stability . The photophysical and photochemical properties of dendrimers functionalized with naphthalene and azobenzene units were investigated, showing fluorescence quenching and photoisomerization behavior . These properties are crucial for the potential application of these compounds in various fields.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Naphtho-Fused Thiazoles

    Aleksandrov, El’chaninov, and Stepanov (2018) detailed the synthesis of 2-(furan-2-yl)naphtho[2,1-d][1,3]thiazole through the condensation of naphthalen-2-amine with furan-2-carbonyl chloride, followed by reactions involving 3-(Naphthalen-1-yl)propan-1-amine. This process is significant for producing fused-ring systems used in various chemical applications (Aleksandrov, El’chaninov, & Stepanov, 2018).

  • Formation of N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides

    A study by Abbasi et al. (2015) involved synthesizing a series of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, starting from naphthalen-1-amine. These compounds showed significant antibacterial properties and could be potential candidates for new antibacterial agents (Abbasi et al., 2015).

  • Development of Fluorescent Probes

    Sahana et al. (2013) synthesized a naphthalene-based fluorescent probe using 1-naphthyl amine. This probe exhibited selectivity for Al3+ ions and was effective in detecting intracellular Al3+ through fluorescence microscopic imaging, showcasing its potential in bioimaging applications (Sahana et al., 2013).

Photophysical and Material Science Studies

  • Photophysical Behavior of Probes

    Cerezo et al. (2001) examined the photophysical behavior of probes like prodan, which is a derivative of 1-[6-(dimethylamino)naphthalen-2-yl]propan-1-one. This study is crucial for understanding how these probes behave in different solvents, which is relevant in peptide and protein studies (Cerezo et al., 2001).

  • Flame-Retardant Epoxy Resins

    Agrawal and Narula (2014) synthesized amines like phosphoric acid tris-(5-amino-naphthalene-1-yl) ester, showing their potential as flame retardants and curing agents for epoxy resins. This research contributes to developing safer and more efficient materials for industrial applications (Agrawal & Narula, 2014).

Medicinal Chemistry and Drug Design

  • Design of Chemotherapeutic Agents: Barakat et al. (2015) reported the synthesis and molecular structure investigation of (E)-3-mesityl-1-(naphthalen-2-yl) prop-2-en-1-one. The compound showed potential as a chemotherapeutic agent due to its properties and interactions at the molecular level, which could be useful in the development of new cancer therapies (Barakat et al., 2015).

properties

IUPAC Name

3-naphthalen-1-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9H,4,8,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNSJJCXHBHYNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456148
Record name 3-(naphthalen-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Naphthalen-1-yl)propan-1-amine

CAS RN

24781-50-8
Record name 3-(naphthalen-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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